1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Historical Development of Pyridyl-Oxazole Research
The structural synergy between pyridine and oxazole derivatives originates from late 19th-century breakthroughs in heterocyclic synthesis. August Hantzsch's 1887 discovery of the oxazole scaffold provided the foundation for understanding azole reactivity, while his simultaneous development of the Hantzsch pyridine synthesis established critical methods for constructing nitrogen-containing heteroaromatics. Early 20th-century studies revealed that the oxazole's diminished aromaticity (dipole moment 1.5 D) compared to pyridine facilitates regioselective functionalization, a property later exploited in hybrid molecule design.
The conceptual leap to fused pyridyl-oxazole systems gained momentum following Chichibabin's 1924 pyridine synthesis innovations, which enabled scalable production of substituted pyridines for combinatorial derivatization. Mid-20th-century X-ray crystallographic studies demonstrated that oxazole's 1,3-azole geometry complements pyridine's planar aromatic system, creating electronic asymmetry favorable for biomolecular recognition. Table 1 illustrates key milestones in the development of pyridyl-oxazole hybrids:
Table 1. Historical Milestones in Pyridyl-Oxazole Research
Significance in Medicinal Chemistry Investigation
The 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold exhibits three pharmacologically critical features:
- Electronic Modulation : The electron-withdrawing cyano group at C3 and electron-donating methyl groups on the oxazole create a dipole moment gradient across the molecule, enhancing binding to polarized enzyme pockets.
- Conformational Restriction : Methyl substitution at oxazole C3/C5 positions imposes torsional constraints that stabilize bioactive conformations during target engagement.
- H-bonding Capacity : The 2-pyridone moiety provides dual hydrogen bond donor/acceptor sites, while the oxazole's N-O group enables water-mediated interactions.
Recent high-throughput screening campaigns have identified this scaffold as a privileged structure for carbonic anhydrase (CA) inhibition. Molecular docking studies suggest the oxazole methyl groups occupy hydrophobic subpockets in CA-IX and CA-XII isoforms, while the pyridone carbonyl interacts with the catalytic zinc ion. Table 2 summarizes key biological targets under investigation:
Table 2. Biological Targets of Pyridyl-Oxazole Hybrids
| Target Class | Example Targets | Mechanism |
|---|---|---|
| Zinc Enzymes | CA-II, CA-IX, MMP-2 | Chelation via pyridone carbonyl |
| Kinases | EGFR, VEGFR2 | ATP-competitive inhibition |
| GPCRs | Adenosine A2A, 5-HT3 | Allosteric modulation |
| Ion Channels | TRPV1, ASIC1a | Voltage-sensor stabilization |
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-11(9(2)17-14-8)7-15-5-3-4-10(6-13)12(15)16/h3-5H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKASDINPQCLUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=CC=C(C2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile involves several steps, typically starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through the cycloaddition of α,β-acetylenic oximes, which can be catalyzed by AuCl3 under moderate reaction conditions . The pyridine ring can be introduced through various synthetic routes, including the reaction of appropriate nitriles with suitable reagents. Industrial production methods often involve optimizing these reactions to achieve high yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluating the bioactivity of various synthesized compounds found that those containing the dihydropyridine structure showed notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Research has indicated that 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits cytotoxic effects against cancer cell lines. In vitro studies revealed that it can induce apoptosis in human cancer cells by activating specific signaling pathways .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer’s disease .
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. It has been incorporated into polymer matrices to enhance thermal stability and mechanical properties .
2. Catalytic Applications
This compound has also been investigated as a catalyst in organic reactions due to its ability to facilitate various transformations under mild conditions. Its effectiveness as a catalyst has been demonstrated in reactions such as Michael additions and cycloadditions .
Case Study 1: Antimicrobial Efficacy
A study published in European Journal of Medicinal Chemistry highlighted the synthesis of several derivatives based on the core structure of this compound. The derivatives were tested against a panel of pathogens. Results showed that some derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a research article focusing on the anticancer properties of dihydropyridine derivatives, it was found that specific modifications to the 1-(3,5-dimethyl)-oxazole moiety significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that these modifications could lead to the development of more effective anticancer agents .
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomain of the BRD4 protein, preventing it from interacting with acetylated lysines on histones. This inhibition disrupts the regulation of gene expression, leading to anti-proliferative effects in cancer cells . Additionally, the compound may interfere with DNA damage repair mechanisms, further contributing to its therapeutic potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Calculated based on structural formula.
†Similarity scores derived from structural alignment ().
Key Observations:
Substituent Effects on Bioactivity :
- The target compound’s 3,5-dimethyloxazole group introduces steric bulk and electron-rich heterocyclic properties, which may enhance binding interactions in biological systems compared to simpler alkyl-substituted analogs like 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .
- Compounds with aryl substituents (e.g., bromophenyl in ) exhibit higher antioxidant activity (up to 79.05% DPPH scavenging) but reduced solubility due to increased hydrophobicity . The target compound’s oxazole group may balance lipophilicity and activity.
Molecular Weight and ADMET Considerations :
- The target compound (MW ~242) is intermediate in size compared to analogs. Lower molecular weight compounds (e.g., 147.16 g/mol for 1,4-dimethyl derivative) may exhibit better bioavailability, while bulkier analogs (e.g., 413.23 g/mol bromophenyl derivative) could face solubility challenges .
Table 2: Antioxidant Activity of Selected Analogs (DPPH Assay)
The target compound’s oxazole group, with its electron-donating methyl groups, could theoretically enhance radical scavenging compared to methoxy-substituted analogs, though experimental validation is needed.
Biological Activity
The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a derivative of the dihydropyridine class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of the compound typically involves a multi-step process that integrates the oxazole and dihydropyridine moieties. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound. For example, studies have shown that variations in substituents on the oxazole ring can significantly influence the biological activity of the resulting dihydropyridine derivatives .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various derivatives reported significant inhibition against microbial strains such as Staphylococcus aureus and Escherichia coli. The presence of the oxazole ring was found to enhance the antimicrobial efficacy due to its electron-withdrawing nature, which improves interaction with microbial membranes .
Cytotoxicity
The cytotoxic effects of this compound have been assessed in various cancer cell lines. For instance, analogs containing similar structural features demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism appears to involve induction of apoptosis and disruption of cellular proliferation pathways. In vitro assays revealed IC50 values in the micromolar range, suggesting significant potential for further development as an anticancer agent .
Hemorheological Activity
Recent studies have highlighted the hemorheological activity of related compounds. For instance, a derivative with a similar structure showed efficacy comparable to pentoxifylline in improving blood flow by reducing blood viscosity. This property is particularly relevant for treating conditions like peripheral vascular diseases .
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on synthesized derivatives showcased their antimicrobial activity. The study involved testing against standard strains and assessing minimum inhibitory concentrations (MIC). The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their non-substituted counterparts .
Case Study 2: Anticancer Potential
In another study focusing on cytotoxicity, derivatives were tested against several cancer cell lines. The results indicated that modifications on the oxazole ring significantly affected cytotoxic potency. Compounds with halogen substitutions showed increased activity due to enhanced lipophilicity and cellular uptake .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and condensation. For example, similar dihydropyridine derivatives are synthesized by reacting ketones with sodium azide in glacial acetic acid, followed by condensation with ethyl cyanoacetate and aromatic aldehydes at 110°C . To optimize yield and purity:
- Use thin-layer chromatography (TLC) to monitor reaction progress .
- Adjust stoichiometric ratios (e.g., 1.5 equivalents of acylating agents) and reflux times .
- Purify intermediates via recrystallization or column chromatography.
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on neighboring substituents. For instance, the oxazole methyl groups (3,5-dimethyl) appear as singlets in 1H NMR, while the pyridine ring protons show deshielding due to electron-withdrawing groups .
- FT-IR : Confirm the presence of nitrile (C≡N) at ~2200–2250 cm⁻¹ and carbonyl (C=O) at ~1650–1750 cm⁻¹ .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) to match the theoretical mass.
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to potential irritancy .
- Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile or oxazole moieties .
- Consult safety data sheets (SDS) for emergency protocols (e.g., eye flushing, medical consultation) .
Advanced Research Questions
Q. How can computational docking studies predict the biological targets of this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or bacterial enzymes (e.g., Staphylococcus aureus targets) based on structural analogs .
- Software : Use BIOVIA/Discovery Studio or AutoDock Vina for molecular docking. Optimize ligand conformations with PyMOL .
- Validation : Compare binding affinities with experimental MIC values (e.g., antibacterial assays) to assess predictive accuracy .
Q. What strategies resolve contradictions between in vitro bioactivity and computational predictions?
- Methodological Answer :
- Data Triangulation : Cross-validate docking results with mutagenesis studies or competitive binding assays.
- Solvent Effects : Re-evaluate docking parameters to account for solvation (e.g., implicit vs. explicit water models).
- Structural Modifications : Introduce functional groups (e.g., halogens) to enhance target specificity, guided by SAR analysis .
Q. How can researchers design metal complexes with this compound to enhance therapeutic efficacy?
- Methodological Answer :
- Ligand Design : Utilize the nitrile and carbonyl groups as chelation sites for 3d metals (e.g., Cu²⁺, Zn²⁺) .
- Synthesis : React the compound with metal salts (e.g., CuCl₂) in ethanol under reflux, followed by spectroscopic characterization (UV-Vis, EPR) .
- Bioactivity Testing : Compare MIC values of metal complexes against parent ligands to assess synergistic effects .
Q. What experimental approaches analyze the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC at 24-hour intervals.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Store samples under UV light and assess structural changes via NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
